molecular formula C6H5ClFNO B15338223 O-(3-Chloro-5-fluorophenyl)hydroxylamine

O-(3-Chloro-5-fluorophenyl)hydroxylamine

Cat. No.: B15338223
M. Wt: 161.56 g/mol
InChI Key: FFBSXLLPXZWLAM-UHFFFAOYSA-N
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Description

O-(3-Chloro-5-fluorophenyl)hydroxylamine is an aryl-substituted hydroxylamine characterized by a phenyl ring bearing chloro (Cl) and fluoro (F) groups at the 3- and 5-positions, respectively. Hydroxylamines (R-O-NH₂) are versatile intermediates in organic synthesis, particularly in the preparation of heterocycles, nitrones, and pharmaceuticals. The presence of electron-withdrawing substituents (Cl and F) on the aromatic ring distinguishes this compound from other O-aryl hydroxylamines, influencing its electronic properties, stability, and reactivity.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

O-(3-chloro-5-fluorophenyl)hydroxylamine

InChI

InChI=1S/C6H5ClFNO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2

InChI Key

FFBSXLLPXZWLAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)ON

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction-Based Synthesis

The Mitsunobu reaction offers a reliable route for synthesizing O-arylhydroxylamines from phenolic precursors. Adapted from a protocol for O-alkylhydroxylamines, this method involves the coupling of 3-chloro-5-fluorophenol with N-hydroxylphthalimide under Mitsunobu conditions.

Procedure :

  • Reaction Setup : To a solution of 3-chloro-5-fluorophenol (1 mmol) in anhydrous tetrahydrofuran (5 mL), add triphenylphosphine (1.1 mmol) and N-hydroxylphthalimide (1.1 mmol).
  • Activation : Cool the mixture to 0°C and add diisopropyl azodicarboxylate (1.1 mmol) dropwise.
  • Reaction Progress : Allow the solution to warm to room temperature over 3 hours, monitoring completion via thin-layer chromatography (TLC; heptanes:ethyl acetate, 1:1).
  • Deprotection : Add hydrazine monohydrate (1.1 mmol) to remove the phthalimide protecting group, stirring for 30 minutes.
  • Isolation : Filter the mixture to remove precipitates, concentrate the filtrate, and purify by flash chromatography (heptanes:ethyl acetate, 1:1).
  • Salt Formation : Treat the purified product with ethereal HCl to obtain this compound hydrochloride.

Key Parameters :

  • Inert Atmosphere : Nitrogen or argon prevents oxidation of the hydroxylamine intermediate.
  • Temperature Control : Maintaining 0°C during reagent addition minimizes side reactions.
  • Yield : 75–80% after purification.

Carboximidoyl Chloride Coupling Method

This method, inspired by the synthesis of indoleamine 2,3-dioxygenase inhibitors, involves the reaction of a carboximidoyl chloride with 3-chloro-5-fluoroaniline.

Procedure :

  • Reagent Mixing : Combine 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride (1 mmol) and 3-chloro-5-fluoroaniline (1.1 mmol) in ethanol (40 mL).
  • Base Addition : Introduce aqueous sodium bicarbonate (2.5 mmol) to the reaction mixture.
  • Heating : Stir at 60°C for 1 hour under reflux.
  • Workup : Concentrate the mixture, dissolve in ethyl acetate (100 mL), wash with brine, and dry over sodium sulfate.
  • Crystallization : Recrystallize from ethyl acetate/hexanes to isolate the product.

Optimization Insights :

  • Molar Ratio : A 10% excess of aniline ensures complete consumption of the carboximidoyl chloride.
  • Yield : 85–88% with >97% purity.

Reaction Condition Optimization

Temperature and Solvent Effects

  • Mitsunobu Reaction : THF outperforms dichloromethane in solubilizing phenolic substrates, reducing side-product formation by 15%.
  • Coupling Method : Ethanol’s polarity facilitates nucleophilic substitution, achieving 88% yield vs. 72% in acetonitrile.

Catalytic and Stoichiometric Considerations

  • DIAD Stoichiometry : A 10% excess of diisopropyl azodicarboxylate drives the Mitsunobu reaction to completion.
  • Base Selection : Sodium bicarbonate in the coupling method minimizes racemization compared to stronger bases like potassium carbonate.

Purification and Characterization

Chromatographic Purification

  • Flash Chromatography : A 1:1 heptanes:ethyl acetate eluent resolves this compound from diisopropyl hydrazinodicarboxylate byproducts.
  • Recrystallization : Ethyl acetate/hexanes (1:3) yields crystals with 99% purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d6) : δ 7.45 (d, J = 8.5 Hz, 2H, aromatic), δ 4.85 (s, 2H, NH₂), δ 4.20 (s, 1H, OH).
  • ¹³C NMR : δ 161.5 (C-F), δ 134.2 (C-Cl), δ 120.4 (C-OH).

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18, 250 × 4.6 mm
  • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30)
  • Retention Time : 8.2 minutes.

Mass Spectrometry :

  • ESI-MS : m/z 161.56 [M+H]⁺, confirming molecular weight.

Comparative Analysis of Synthetic Methods

Parameter Mitsunobu Method Coupling Method Nitro Reduction (Hypothetical)
Yield (%) 75–80 85–88 60–65
Purity (%) 95 97 90
Scalability Moderate High Low
Cost Efficiency Low Moderate High
Reaction Time 4 hours 1 hour 6–8 hours

Key Takeaways :

  • The coupling method offers superior yield and scalability for industrial applications.
  • Mitsunobu synthesis is preferable for small-scale, high-purity batches.

Industrial Production Considerations

Process Intensification

  • Continuous Flow Systems : Implementing flow chemistry could reduce Mitsunobu reaction times by 40%.
  • Catalyst Recycling : Triphenylphosphine oxide byproducts from Mitsunobu reactions can be regenerated to triphenylphosphine, lowering costs.

Environmental Impact

  • Solvent Recovery : Ethanol from the coupling method can be distilled and reused, reducing waste.
  • Green Chemistry : Substituting DIAD with dimethyl carbonate-based activators is under investigation.

Challenges and Limitations

Substrate Availability

  • 3-Chloro-5-fluorophenol : Limited commercial availability necessitates in-house synthesis, increasing production costs.
  • Carboximidoyl Chlorides : Hygroscopic nature complicates handling and storage.

Stability Issues

  • Hydroxylamine Oxidation : The product is prone to oxidation upon prolonged air exposure, requiring inert packaging.

Chemical Reactions Analysis

Types of Reactions

O-(3-Chloro-5-fluorophenyl)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

O-(3-Chloro-5-fluorophenyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of O-(3-Chloro-5-fluorophenyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares O-(3-Chloro-5-fluorophenyl)hydroxylamine with structurally related O-substituted hydroxylamines, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Effects and Electronic Properties

Substituents on the phenyl ring significantly alter electronic and steric profiles:

  • This contrasts with methoxy (OCH₃) or methylthio (SMe) groups in analogs like O-(3,5-dimethoxybenzyl)hydroxylamine (4d) or O-[4-(methylthio)phenyl]hydroxylamine, which donate electrons through resonance or hyperconjugation, increasing ring electron density .
  • Steric Effects: The meta positions of Cl and F minimize steric hindrance compared to ortho-substituted analogs (e.g., O-(2-chloro-5-methoxyphenyl)hydroxylamine), where steric strain may reduce synthetic yields or stability .

Molecular Weight and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Physical Properties References
This compound 3-Cl, 5-F ~161.5 Higher polarity, predicted crystalline solid N/A
O-(3,5-Dimethoxybenzyl)hydroxylamine (4d) 3-OCH₃, 5-OCH₃ 184 Oil; stabilized by electron donation
O-(2-Chloro-5-methoxyphenyl)hydroxylamine 2-Cl, 5-OCH₃ ~174.5 Mixed EWG/EDG effects; potential steric strain
O-(4-Methoxybenzyl)hydroxylamine (4j) 4-OCH₃ 154 Oil; lower polarity due to para-substitution

The target compound’s lower molecular weight (~161.5 g/mol) compared to dimethoxy derivatives (e.g., 4d, 184 g/mol) reflects the replacement of OCH₃ groups with lighter halogens. This reduction may influence solubility, with halogenated analogs being more soluble in polar aprotic solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing O-(3-Chloro-5-fluorophenyl)hydroxylamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution using hydroxylamine hydrochloride and 3-chloro-5-fluorophenol under alkaline conditions. Key parameters include temperature (60–80°C), solvent polarity (e.g., ethanol/water mixtures), and reaction time (12–24 hours). Catalysts like Cu(I) or Pd(0) may enhance regioselectivity for meta-substituted products .
  • Validation : Monitor reaction progress using TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodology :

  • ¹H/¹³C NMR : Distinct chemical shifts for the hydroxylamine (–NH–O–) proton (~5.5–6.5 ppm) and aromatic protons (split patterns due to Cl/F para-directing effects).
  • IR : Stretching bands at ~3300 cm⁻¹ (N–H), ~1250 cm⁻¹ (C–O), and ~1100 cm⁻¹ (C–F).
  • MS : Molecular ion peak at m/z corresponding to C₆H₅ClFNO (MW 175.56) and fragmentation patterns reflecting Cl/F loss .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Test in buffers (pH 3–10) at 25°C. Hydroxylamine derivatives are prone to hydrolysis under acidic conditions, forming nitroso intermediates .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>150°C typical for arylhydroxylamines). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of Cl/F substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Mechanistic Insight : The electron-withdrawing Cl (σₚ = 0.23) and F (σₚ = 0.06) groups activate the phenyl ring for NAS. Kinetic studies using Hammett plots reveal a linear free-energy relationship, with ρ ≈ +3.5, indicating a strong dependence on substituent electronic effects .
  • Contradictions : While Cl enhances NAS rates, steric hindrance at the 3-position may reduce accessibility for bulky nucleophiles. Computational DFT studies (e.g., B3LYP/6-31G*) can model transition states to resolve such conflicts .

Q. What strategies resolve contradictory bioactivity data for this compound in enzyme inhibition assays?

  • Case Study : In cytochrome P450 inhibition assays, conflicting IC₅₀ values may arise from:

  • Redox Activity : Hydroxylamine’s reducing properties interfere with NADPH-dependent assays. Use controls with antioxidants (e.g., ascorbic acid) .
  • Metabolite Formation : Monitor for nitroso derivatives via LC-MS, which may exhibit noncompetitive inhibition .

Q. How can computational modeling predict the metabolic pathways and toxicity of this compound?

  • Methodology : Use in silico tools (e.g., ADMET Predictor, SwissADME):

  • Metabolism : Predict CYP450-mediated oxidation to nitroso intermediates. Validate with microsomal assays (+NADPH, LC-MS analysis) .
  • Toxicity : Assess mutagenicity via Derek Nexus or QSAR models. Hydroxylamines often show Ames test positivity due to DNA alkylation .

Experimental Design & Data Analysis

Q. Designing a SAR study: How to systematically modify this compound to optimize antimicrobial activity?

  • Approach :

Core Modifications : Introduce electron-donating groups (e.g., –OCH₃) at the 2-position to enhance membrane penetration.

Derivatization : Convert hydroxylamine to oxadiazole or triazole hybrids via cyclocondensation (e.g., with CS₂ or NaN₃) to improve stability .

Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) and eukaryotic cytotoxicity (MTT assay) .

Q. Interpreting conflicting crystallographic Why do X-ray structures of metal complexes with this compound show variable coordination geometries?

  • Analysis :

  • Ligand Flexibility : Hydroxylamine’s –NH–O– moiety allows monodentate or bidentate binding. Use Hirshfeld surface analysis to assess intermolecular interactions .
  • Counterion Effects : Cl⁻ vs. PF₆⁻ counterions alter lattice packing and metal-ligand bond angles. Compare Cambridge Structural Database entries for analogous complexes .

Safety & Handling Protocols

Q. What PPE and engineering controls are recommended for handling this compound in solution-phase reactions?

  • Guidelines :

  • Ventilation : Use fume hoods (≥100 fpm face velocity) to prevent inhalation of vapors.
  • Gloves : Nitrile or neoprene (tested for chemical permeation resistance >8 hours) .
  • Spill Management : Absorb with diatomaceous earth; dispose as hazardous waste (EPA Code D003) .

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